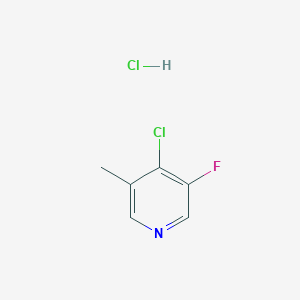

4-Chloro-3-fluoro-5-methylpyridine HCL

Description

Significance of Halogenated Pyridines as Synthetic Building Blocks

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of functional molecules, most notably pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bond is a key functional group that allows for a multitude of subsequent chemical reactions with precise control over the substitution pattern. nih.gov The strategic placement of different halogens on the pyridine (B92270) ring offers distinct synthetic advantages. For instance, chlorine and bromine atoms are amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. nbinno.com This capability enables researchers to efficiently attach diverse functional groups and side chains, thereby tailoring the properties of the final molecule. nbinno.com

The introduction of halogens can also significantly influence the physicochemical properties of the parent molecule. Fluorine, being the most electronegative element, can alter the acidity (pKa) of nearby functional groups and improve metabolic stability, which is highly desirable in drug design. mdpi.com Chlorine, while also providing a reactive handle, can impact the molecule's electronic properties and its ability to form halogen bonds, a type of non-covalent interaction that can be crucial for a drug's binding affinity to its biological target. mdpi.comacs.org The widespread use of these building blocks is evidenced by the large number of chlorine-containing drugs approved by the FDA. nih.gov The versatility of halogenated pyridines makes them indispensable tools in the construction of molecular libraries for drug screening and the development of new chemical entities. nbinno.com

Overview of Dihalo-methylpyridines in Advanced Organic Synthesis

Within the broader class of halogenated pyridines, dihalo-methylpyridines represent a particularly useful subclass of synthetic intermediates. These compounds feature two halogen atoms and a methyl group attached to the pyridine core, offering multiple points for chemical modification. The presence of different halogens (e.g., one chlorine and one fluorine) on the same ring allows for selective or sequential reactions, as the reactivity of carbon-halogen bonds can differ. The methyl group also influences the electronic landscape of the pyridine ring, affecting its reactivity and providing another potential site for chemical transformation.

These substituted pyridines serve as foundational materials for constructing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. nbinno.com For example, compounds like 2-chloro-5-methylpyridine are key intermediates in the synthesis of certain herbicides. epo.org The synthesis of these building blocks can be achieved through various methods, including the direct chlorination of methylpyridines (picolines). epo.orgscispace.com The reactivity profile of molecules like 2-chloro-6-methylpyridine makes them ideal for a wide array of synthetic transformations, including the introduction of new functional groups or the assembly of larger molecular frameworks. nbinno.com The combination of two halogen atoms and a methyl group on a pyridine ring provides a stable and predictable platform for building the complex molecular architectures required for modern chemical products. nbinno.com

Positioning of 4-Chloro-3-fluoro-5-methylpyridine (B1408638) Hydrochloride within Contemporary Pyridine Research

4-Chloro-3-fluoro-5-methylpyridine Hydrochloride is a specific example of a dihalo-methylpyridine derivative. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 5-position. The hydrochloride salt form indicates that the basic nitrogen atom of the pyridine ring is protonated.

While specific research detailing the extensive applications of 4-Chloro-3-fluoro-5-methylpyridine Hydrochloride is not widely documented in publicly available literature, its chemical structure places it firmly within the class of highly valuable synthetic intermediates. Based on the established roles of related compounds, it is a promising building block for the synthesis of novel, biologically active molecules. The distinct substitution pattern offers significant potential for regioselective chemistry. The chlorine at the 4-position can serve as a leaving group or a site for metal-catalyzed cross-coupling reactions. The fluorine at the 3-position is known to influence the electronic properties and metabolic stability of molecules, a key consideration in pharmaceutical development. mdpi.com The methyl group at the 5-position further modifies the ring's reactivity.

Therefore, 4-Chloro-3-fluoro-5-methylpyridine Hydrochloride is positioned in contemporary research as a specialized chemical tool. Its trifunctional nature allows for a programmed, stepwise introduction of other chemical moieties, enabling the efficient construction of complex target molecules in drug discovery and materials science.

Chemical Properties and Identifiers

Below are tables detailing the properties of 4-Chloro-3-fluoro-5-methylpyridine and related halogenated pyridine compounds for comparative reference.

Table 1: Properties of 4-Chloro-3-fluoro-5-methylpyridine Hydrochloride Data for this specific compound is based on predicted values.

| Property | Value |

| Molecular Formula | C₆H₅ClFN |

| Formula Weight | 145.56 g/mol |

| CAS Number | 1261488-09-8 |

| Predicted Boiling Point | 170.1 ± 35.0 °C |

| Predicted Density | 1.264 ± 0.06 g/cm³ |

| Predicted pKa | 2.18 ± 0.10 |

Source: ChemicalBook chemicalbook.com

Table 2: Comparative Properties of Related Halogenated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloro-3-methylpyridine hydrochloride | 19524-08-4 | C₆H₆ClN · HCl | 164.03 g/mol | 165-169 | N/A |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | C₆H₂ClF₄N | N/A | 16-20 | 50-55 (at 11 mmHg) |

| 2-Chloro-3-fluoro-5-methylpyridine | 34552-15-3 | C₆H₅ClFN | N/A | N/A | 126-127 |

Sources: Sigma-Aldrich sigmaaldrich.com, ChemBK

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6Cl2FN |

|---|---|

Molecular Weight |

182.02 g/mol |

IUPAC Name |

4-chloro-3-fluoro-5-methylpyridine;hydrochloride |

InChI |

InChI=1S/C6H5ClFN.ClH/c1-4-2-9-3-5(8)6(4)7;/h2-3H,1H3;1H |

InChI Key |

FPGHYVOXDXKLDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1Cl)F.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 3 Fluoro 5 Methylpyridine and Its Precursors

Strategies for Regioselective Halogenation of Pyridine (B92270) Systems

The introduction of halogen atoms onto the electron-deficient pyridine ring presents a significant synthetic challenge. The low reactivity of the pyridine nucleus towards electrophilic aromatic substitution (EAS) often requires harsh reaction conditions, which can lead to a lack of selectivity and the formation of isomeric mixtures. Consequently, a range of specialized techniques has been developed to achieve controlled, regioselective halogenation.

Introduction of Chlorine and Fluorine onto the Pyridine Ring

Direct halogenation of pyridine via electrophilic aromatic substitution is an electronically mismatched process that typically requires high temperatures and strongly acidic conditions. Such reactions are generally 3-selective, but often result in poor yields and mixtures of regioisomers. To overcome these limitations, strategies often involve modifying the electronic properties of the pyridine ring. One common approach is the conversion of pyridine to its corresponding N-oxide. This modification activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. Subsequent deoxygenative nucleophilic halogenation can then be employed to install the halogen atom. For instance, treating pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride can provide access to 2-halopyridines with high regioselectivity under mild conditions.

Fluorination presents unique challenges. Direct fluorination with elemental fluorine is highly reactive and difficult to control. Therefore, indirect methods are standard. Nucleophilic aromatic substitution (SNAr) on activated halopyridines (e.g., chloro- or nitropyridines) with a fluoride (B91410) source is a common strategy, particularly when an electron-withdrawing group is present to activate the ring.

Phosphine-Reagent Mediated Halogenation Approaches

A modern and versatile method for the regioselective halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. This two-step strategy allows for the halogenation of a broad range of unactivated pyridines, including those found in complex pharmaceutical molecules. rsc.orgnih.gov The process begins with the installation of a heterocyclic phosphine at the 4-position of the pyridine, forming a phosphonium (B103445) salt. This salt then activates the pyridine ring for nucleophilic attack. In the second step, the phosphonium group is displaced by a halide nucleophile (e.g., from lithium chloride, lithium bromide, or lithium iodide), yielding the 4-halopyridine. rsc.orgnih.gov

Computational studies have indicated that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. rsc.orgnih.govnih.gov This methodology is particularly valuable as it provides a reliable route to 4-halopyridines, a substitution pattern that can be challenging to access through classical methods. researchgate.net The reactivity and success of the displacement are influenced by steric interactions between the departing phosphine and substituents on the pyridine ring. rsc.orgnih.gov

| Starting Pyridine | Phosphine Reagent | Halide Source | Product | Yield (%) |

| Pyridine | Phosphine I | LiCl | 4-Chloropyridine | 85 |

| 3-Methylpyridine | Phosphine I | LiBr | 4-Bromo-3-methylpyridine | 76 |

| 3-Phenylpyridine | Phosphine I | LiCl | 4-Chloro-3-phenylpyridine | 91 |

| 2-Chloropyridine | Phosphine I | LiBr | 4-Bromo-2-chloropyridine | 65 |

Table 1: Examples of Phosphine-Reagent Mediated Halogenation of Pyridines. Data sourced from studies on designed phosphine reagents. rsc.org

Fluorodediazoniation Routes for Fluoropyridines

Fluorodediazoniation, most famously exemplified by the Balz-Schiemann reaction, is a cornerstone method for introducing fluorine onto aromatic and heteroaromatic rings. This process involves the conversion of an amino group into a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride source to yield the corresponding fluoro derivative. google.commdpi.com

For the synthesis of fluoropyridines, the starting material is an appropriately substituted aminopyridine. The diazotization is typically carried out using a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or tert-butyl nitrite (tBuONO), in the presence of a strong acid with a non-nucleophilic counterion. google.comresearchgate.net Hydrogen fluoride (HF), often used as a solution in pyridine (HF-pyridine or Olah's reagent), serves as both the acidic medium and the fluoride source for the subsequent displacement of the diazonium group. google.comresearchgate.net While effective, this method requires careful handling of potentially explosive diazonium intermediates and the highly corrosive HF-pyridine reagent. google.com Recent advancements have explored photochemical induction of the fluorodediazoniation step in continuous flow reactors, which can improve safety and product selectivity. researchgate.net

| Starting Aminopyridine | Diazotization Reagent | Fluoride Source | Product | Yield (%) |

| 2-Aminopyridine | NaNO₂ | HF-Pyridine | 2-Fluoropyridine | High |

| 3-Amino-5-methylpyridine | tBuONO | HF | 3-Fluoro-5-methylpyridine | N/A |

| 2-Amino-5-chloropyridine | NaNO₂ | HF-Pyridine | 5-Chloro-2-fluoropyridine | High |

Table 2: Representative Fluorodediazoniation Reactions for Fluoropyridine Synthesis. google.comresearchgate.net

Halonitriles as Intermediates in Halopyridine Synthesis

The synthesis of polysubstituted pyridines, including halopyridines, can be achieved by constructing the ring from acyclic precursors, where halonitriles or their precursors play a key role. Ylidenemalononitriles, for example, are versatile building blocks in multicomponent reactions for pyridine synthesis. rsc.orgnih.gov These reactions can assemble highly substituted 2-amino-3-cyanopyridines in a single step from readily available starting materials like aldehydes, malononitrile, and a component to complete the ring. thieme-connect.debohrium.com

The resulting cyanopyridine is a valuable intermediate. The cyano group can be subjected to various transformations, while the other positions on the ring can be pre-functionalized with halogens or other groups by selecting the appropriate starting materials for the multicomponent reaction. For instance, starting with a halogenated aldehyde can directly install a halogen onto the final pyridine ring. An alternative strategy involves the reaction of 2-methyleneglutaronitrile (B75433) with a halogen, followed by Lewis acid-catalyzed cyclization to form a 3-halo-dihydro-3-cyanopyridine intermediate. Subsequent dehydrodehalogenation with a base yields 3-cyanopyridine. google.com This highlights how a halonitrile intermediate, formed in situ, can be pivotal in the construction and functionalization of the pyridine core. google.com

Approaches for Methylation of Pyridine Derivatives

The introduction of methyl groups onto a pyridine ring can be accomplished through several distinct chemical strategies, ranging from classical vapor-phase reactions to modern catalytic methods. A traditional approach involves passing a mixture of a pyridine compound and a methylating agent, such as methanol, over a nickel catalyst at high temperatures in the vapor phase. buchler-gmbh.com This method typically results in substitution at the α-positions (C2 and C6). buchler-gmbh.com Another laboratory-scale procedure uses a Raney nickel catalyst in a high-boiling alcohol like 1-decanol, which is thought to generate carbon monoxide and dihydrogen in situ as the effective methylating species. thieme-connect.depharmaguideline.com This protocol also favors mono-α-methylation. pharmaguideline.com

More recent advancements have focused on catalytic methods that offer greater control and milder conditions. A notable strategy involves the temporary dearomatization of the pyridine ring. For example, a rhodium catalyst can be used to functionalize the C3 and C5 positions of pyridines. This approach is complementary to C-H activation and photocatalytic methods. If the C3 position is already occupied, this catalytic system selectively directs mono-methylation to the C5 position. N-methylation to form pyridinium (B92312) salts is also a well-established transformation, using reagents like iodomethane, which can enhance solubility and alter the electronic properties of the heterocycle. bohrium.com

| Pyridine Substrate | Methylating Agent / Catalyst System | Position(s) Methylated | Product Example |

| Pyridine | Methanol / Nickel Catalyst (Vapor Phase) | C2, C6 | 2-Picoline, 2,6-Lutidine |

| 3-Picoline | 1-Decanol / Raney Ni | C2 (α-position) | 2,5-Lutidine |

| 4-Phenylpyridine | Methanol / [Rh(cod)Cl]₂ | C3, C5 | 3,5-Dimethyl-4-phenylpyridine |

| 3-Methyl-4-phenylpyridine | Methanol / [Rh(cod)Cl]₂ | C5 | 3,5-Dimethyl-4-phenylpyridine |

| 4-Aminopyridine | Iodomethane | N1 | N-Methyl-4-aminopyridinium iodide |

Table 3: Summary of Selected Methylation Approaches for Pyridine Derivatives. bohrium.combuchler-gmbh.compharmaguideline.com

Synthesis of Poly-substituted Pyridine Frameworks Bearing Halogens and Methyl Groups

The construction of pyridine rings bearing multiple, specific substituents like halogens and methyl groups often requires either a convergent synthesis that builds the ring from functionalized fragments or a sequential functionalization of a pre-existing pyridine core.

One powerful strategy begins with a heavily functionalized starting material, such as pentafluoropyridine. The fluorine atoms can be sequentially replaced by various nucleophiles with high regioselectivity, typically at the 4-position first, followed by the 2- and 6-positions. The remaining C-F bonds can then be subjected to palladium-catalyzed coupling reactions to introduce other functionalities, allowing for the synthesis of pyridine derivatives with five different functional groups.

Cascade reactions provide an elegant and efficient route to highly substituted pyridines from simple, acyclic precursors. nih.gov A notable example involves a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, which generates a 3-azatriene intermediate. This intermediate then undergoes a 6π-electrocyclization followed by aerobic oxidation to afford the fully substituted pyridine ring. nih.gov The substitution pattern of the final product is directly determined by the choice of the initial ketoxime and boronic acid, allowing for a modular and flexible approach to complex pyridines. nih.gov Multicomponent reactions, such as the Hantzsch pyridine synthesis or variations involving ylidenemalononitriles, are also mainstays for building the pyridine core with a high degree of substitution in a single step. rsc.org These methods are invaluable for creating diverse libraries of compounds for biological screening.

| Synthetic Strategy | Key Precursors | Key Transformations | Substitution Pattern Control |

| Sequential Substitution | Pentafluoropyridine | Nucleophilic Aromatic Substitution, Pd-catalyzed coupling | Controlled by reactivity (C4 > C2/6 > C3/5) |

| Cascade Reaction | Alkenylboronic acid, α,β-Unsaturated ketoxime | Cu-catalyzed C-N coupling, Electrocyclization, Oxidation | Modular control from starting materials |

| Multicomponent Reaction | Aldehyde, β-ketoester, Ammonia (Hantzsch) | Condensation, Cyclization, Oxidation | Defined by the three components |

| Multicomponent Reaction | Aldehyde, Malononitrile, Active methylene (B1212753) compound | Knoevenagel condensation, Michael addition, Cyclization | Defined by the three components |

Table 4: General Strategies for Synthesizing Poly-substituted Pyridine Frameworks. rsc.orgnih.gov

Optimization of Reaction Conditions and Yields for Halogenated Methylpyridines

The synthesis of specifically substituted halogenated methylpyridines, such as 4-chloro-3-fluoro-5-methylpyridine (B1408638), presents significant challenges due to the electronic properties of the pyridine ring. The electronegative nitrogen atom makes the pyridine molecule electron-deficient, which deactivates it towards standard electrophilic aromatic substitution (EAS) reactions. pharmaguideline.comnih.gov Consequently, direct halogenation of pyridines often requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which can lead to limited substrate scope and mixtures of regioisomers. nih.govnih.govchemrxiv.org To overcome these limitations, advanced synthetic methodologies focusing on the optimization of reaction conditions to improve yields and regioselectivity have been developed.

One sophisticated strategy involves the temporary opening of the pyridine ring to form a more reactive intermediate. For instance, a one-pot process for the 3-selective halogenation of pyridines has been developed utilizing Zincke imine intermediates. nih.govchemrxiv.org This sequence involves ring activation and opening, highly regioselective halogenation under mild conditions, and subsequent ring-closing to regenerate the aromatic pyridine core. nih.govchemrxiv.org The optimization of this process is critical for achieving high yields and selectivity. Key parameters that are systematically varied include the halogenating agent, temperature, solvent, and additives.

For example, in the halogenation of Zincke imine intermediates, the choice of the N-halosuccinimide reagent and the reaction temperature can dramatically influence the regioselectivity and yield. Studies have shown that using N-bromosuccinimide (NBS) at reduced temperatures can significantly favor the desired isomer. nih.gov

Table 1: Optimization of Bromination Conditions for a Zincke Imine Intermediate

This table illustrates the effect of temperature on the yield and selectivity of the bromination step in a representative Zincke imine-mediated halogenation sequence. Data is based on findings described in mechanistic studies of this reaction type. nih.gov

| Entry | Halogenating Agent | Temperature (°C) | Solvent | Yield of 7-Br Isomer (%) | Selectivity (7-Br : 8-Br) |

| 1 | NBS | Room Temp | CH₂Cl₂ | - | 4.4 : 1 |

| 2 | NBS | -78 | CH₂Cl₂ | 92 | >20 : 1 |

Formation and Stability of Pyridine Hydrochloride Salts in Synthetic Contexts

In the synthesis of pyridine-containing compounds, the final product or intermediate is often isolated as a hydrochloride (HCl) salt. The formation of these salts is a straightforward acid-base reaction where the basic nitrogen atom of the pyridine ring is protonated by hydrogen chloride. pharmaguideline.com This conversion is typically achieved by treating a solution of the pyridine derivative with hydrochloric acid or by passing dry hydrogen chloride gas through a solution of the compound in an appropriate organic solvent, such as dichloromethane, from which the salt often precipitates as a solid. guidechem.com This method is efficient, leading to high yields of the desired salt. guidechem.comchemicalbook.com

Pyridine hydrochloride salts are generally white crystalline powders. guidechem.com A key characteristic of these salts is their hygroscopicity, meaning they readily absorb moisture from the air. guidechem.com This property necessitates storage in sealed containers in a cool, dry place to maintain their integrity. guidechem.com Despite their hygroscopic nature, the crystalline form offers advantages over the often liquid, volatile, and odorous free base form, facilitating easier handling, purification, and storage.

The stability of pyridine hydrochloride salts is a significant factor in their synthetic utility. They are stable compounds that can be used in subsequent chemical transformations, often under conditions that the free base would not tolerate. For example, pyridine hydrochloride is used as a reagent for the O-demethylation of methyl aryl ethers, a reaction that typically requires heating to high temperatures (200-220°C). researchgate.net Notably, other halogen substituents on the ring, such as fluoro, chloro, and bromo groups, generally remain unaffected under these conditions, demonstrating the salt's stability and chemoselectivity. researchgate.net The formation of the hydrochloride salt is thus a critical step in many synthetic sequences, providing a stable, solid form of the pyridine compound that is suitable for both storage and further reaction.

Table 2: Physical Properties of Pyridine Hydrochloride

This table summarizes typical physical and chemical properties of the parent pyridine hydrochloride salt, which are representative of substituted pyridine hydrochlorides.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ClN | |

| Molecular Weight | 115.56 g/mol | chemicalbook.com |

| Appearance | White crystalline powder | guidechem.com |

| Melting Point | 145-147 °C | chemicalbook.com |

| Boiling Point | 222-224 °C | chemicalbook.com |

| Water Solubility | 85 g/100 mL | guidechem.com |

| Sensitivity | Hygroscopic | chemicalbook.com |

Chemical Reactivity and Transformation of 4 Chloro 3 Fluoro 5 Methylpyridine Hydrochloride

Nucleophilic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halogenated pyridines. quimicaorganica.orgyoutube.com This mechanism involves the addition of a nucleophile to the electron-deficient pyridine (B92270) ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a halide leaving group. libretexts.org The positions of the halogen atoms relative to the ring's nitrogen atom are critical in determining the rate and regioselectivity of these reactions. youtube.com

Pathways Involving Chlorine Displacement

In 4-Chloro-3-fluoro-5-methylpyridine (B1408638), the chlorine atom is situated at the 4-position of the pyridine ring. This position is para to the ring nitrogen, which acts as a potent electron-withdrawing group. This configuration significantly lowers the electron density at the C-4 carbon, making it highly susceptible to nucleophilic attack. quimicaorganica.orgyoutube.com Consequently, a wide range of nucleophiles can readily displace the chloride ion.

This preferential reactivity at the 4-position is a well-documented phenomenon in heterocyclic chemistry. nih.gov Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, are expected to proceed efficiently at this site, leading to the formation of 4-substituted-3-fluoro-5-methylpyridine derivatives.

| Nucleophile Type | Example Nucleophile | Expected Product Class |

|---|---|---|

| Nitrogen Nucleophiles | Ammonia, Primary/Secondary Amines | 4-Amino-3-fluoro-5-methylpyridines |

| Oxygen Nucleophiles | Alkoxides (e.g., Sodium Methoxide), Hydroxides | 4-Alkoxy/Hydroxy-3-fluoro-5-methylpyridines |

| Sulfur Nucleophiles | Thiolates (e.g., Sodium Thiophenoxide) | 4-Thioether-3-fluoro-5-methylpyridines |

Pathways Involving Fluorine Displacement

The fluorine atom is located at the 3-position, which is meta to the ring nitrogen. This position is not as electronically activated as the ortho (2,6) and para (4) positions. libretexts.org Therefore, direct nucleophilic displacement of the fluoride (B91410) ion is significantly less favorable compared to the displacement of the chlorine at the 4-position. While the carbon-fluorine bond is strong, the primary determinant of reactivity in SNAr reactions is the stability of the intermediate Meisenheimer complex. libretexts.org Attack at the C-3 position does not allow for the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen, resulting in a less stable intermediate and a higher activation energy for the reaction.

Selective substitution of the 3-fluoro group can be achieved under specific SNAr conditions, although this typically requires more forcing reaction conditions or the absence of a more reactive site. nih.gov In the context of 4-Chloro-3-fluoro-5-methylpyridine, the high reactivity of the C-4 position makes fluorine displacement a minor or non-existent pathway under standard SNAr conditions.

Regioselectivity and Chemo-selectivity in Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-fluoro-5-methylpyridine

The reaction of 4-Chloro-3-fluoro-5-methylpyridine with nucleophiles is characterized by high regioselectivity and chemoselectivity.

Regioselectivity refers to the preferential reaction at one position over another. In this molecule, nucleophilic attack is highly directed to the C-4 position due to the electronic activation conferred by the para nitrogen atom. quimicaorganica.orgnih.gov

Chemoselectivity describes the preferential reaction of one functional group over another. The C-Cl bond is selectively cleaved over the C-F bond. This is primarily an electronic effect; the C-4 position is more activated for SNAr than the C-3 position. While the C-F bond is stronger than the C-Cl bond, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is directed by the ring's electronics. sci-hub.se

The methyl group at the 5-position may exert a minor steric influence on the adjacent C-4 position, but this is generally outweighed by the powerful electronic directing effect of the ring nitrogen. researchgate.net

| Factor | Effect on C-4 (Chloro) | Effect on C-3 (Fluoro) | Outcome |

|---|---|---|---|

| Electronic Effect (Position relative to N) | para position, strongly activated | meta position, weakly activated | High selectivity for C-4 substitution |

| Leaving Group Ability | Good leaving group (Cl⁻) | Poorer leaving group (F⁻) in some contexts sci-hub.se | Favors C-4 substitution |

| Intermediate Stability | Negative charge delocalized onto ring nitrogen | Negative charge not delocalized onto ring nitrogen | Favors C-4 substitution |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama) with Halogenated Pyridine Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in modern organic synthesis. nih.gov Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are widely used to functionalize halogenated pyridines. researchgate.netorganic-chemistry.orgnih.gov

Palladium-Mediated Coupling with Halogenated Pyridines

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. nih.gov The cycle consists of three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine substrate, forming an organopalladium(II) complex.

Transmetalation : A main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. nih.gov

These reactions have been successfully applied to a wide variety of chloropyridines, enabling the synthesis of complex biaryl and heteroaryl structures. nih.govresearchgate.net

| Coupling Reaction | Organometallic Reagent (R-M) | General Product |

|---|---|---|

| Suzuki-Miyaura | Boronic acid or ester (R-B(OR)₂) | Aryl- or Vinyl-Pyridine |

| Stille | Organostannane (R-SnR'₃) | Aryl-, Vinyl-, or Alkynyl-Pyridine |

| Kumada | Grignard reagent (R-MgX) | Alkyl- or Aryl-Pyridine |

| Hiyama | Organosilane (R-SiR'₃) | Aryl- or Vinyl-Pyridine |

Reactivity of Carbon-Halogen Bonds (C-Cl, C-F) in Catalytic Transformations

In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the initial oxidative addition. The reactivity of the carbon-halogen bond is crucial and generally follows the trend: C–I > C–Br > C–Cl >> C–F. libretexts.org This trend is inversely related to the bond dissociation energy.

For 4-Chloro-3-fluoro-5-methylpyridine, the C-Cl bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-F bond. libretexts.org The C-F bond is the strongest single bond to carbon, and its cleavage typically requires specialized catalytic systems, such as specific ligands, additives, or higher reaction temperatures. acs.orgmdpi.com

Therefore, under standard cross-coupling conditions (e.g., Suzuki or Stille), the reaction will occur chemoselectively at the C-4 position. The palladium catalyst will insert into the C-Cl bond, leaving the C-F bond at the 3-position intact. This selective reactivity allows for the synthesis of 4-aryl- or 4-vinyl-3-fluoro-5-methylpyridines, with the fluorine atom remaining available for potential subsequent transformations under different reaction conditions.

| Property | C-Cl Bond (Aromatic) | C-F Bond (Aromatic) |

|---|---|---|

| Bond Dissociation Energy (approx.) | ~400 kJ/mol | ~540 kJ/mol |

| Reactivity in Oxidative Addition | Moderately reactive | Very low reactivity |

| Typical Catalytic Conditions | Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄), various ligands | Specialized ligands, additives (e.g., LiI), or different metal catalysts often required mdpi.com |

Derivatization Strategies via the Methyl Group

The methyl group at the 5-position of the pyridine ring serves as a handle for various chemical modifications, allowing for the introduction of diverse functional groups. Key transformations of the methyl group typically involve oxidation, halogenation, and subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can potentially be oxidized to afford a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid). Such transformations are fundamental in organic synthesis for creating precursors for more complex molecules. For instance, oxidation of a methylpyridine can lead to the corresponding pyridinecarbaldehyde or pyridinecarboxylic acid, which are versatile intermediates.

Halogenation: Side-chain halogenation of the methyl group, typically through free-radical mechanisms, can introduce one or more halogen atoms. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could yield the corresponding bromomethyl or dibromomethyl derivative. These halogenated intermediates are highly susceptible to nucleophilic substitution, opening pathways to a wide array of derivatives.

Table 1: Potential Derivatization Reactions of the Methyl Group

| Reaction Type | Potential Reagents | Expected Product |

|---|---|---|

| Oxidation to Aldehyde | Mild oxidizing agents (e.g., SeO₂) | 4-Chloro-3-fluoro-5-formylpyridine |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄) | 4-Chloro-3-fluoro-5-pyridinecarboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator | 5-(Bromomethyl)-4-chloro-3-fluoropyridine |

Reactivity of the Pyridine Nitrogen Center

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, making it a site for several key reactions, including N-oxide formation and quaternization.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, often facilitating other substitution reactions. For instance, the presence of an N-oxide can activate the positions ortho and para to the nitrogen for nucleophilic attack.

Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This process, known as quaternization, introduces a positive charge on the nitrogen atom and attaches an alkyl group. The resulting pyridinium (B92312) salts have different solubility and reactivity profiles compared to the parent pyridine. The rate and feasibility of quaternization would depend on the steric hindrance around the nitrogen and the nature of the alkylating agent.

Table 2: Potential Reactions at the Pyridine Nitrogen Center

| Reaction Type | Potential Reagents | Expected Product |

|---|---|---|

| N-Oxide Formation | H₂O₂, m-CPBA | 4-Chloro-3-fluoro-5-methylpyridine N-oxide |

| Quaternization | Alkyl halide (e.g., CH₃I) | 1-Alkyl-4-chloro-3-fluoro-5-methylpyridinium halide |

It is important to note that the presence of the electron-withdrawing chloro and fluoro substituents on the pyridine ring will influence the reactivity of both the methyl group and the pyridine nitrogen. These substituents decrease the electron density of the ring, which can affect the ease of oxidation of the methyl group and the basicity and nucleophilicity of the nitrogen atom.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Halogenated Methylpyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For halogenated methylpyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic arrangement and electronic environment. The formation of the hydrochloride salt, where the pyridine (B92270) nitrogen is protonated, induces significant changes in the electron density of the aromatic ring, leading to characteristic downfield shifts for the attached protons and carbons.

The structural confirmation of 4-Chloro-3-fluoro-5-methylpyridine (B1408638) HCL is achieved by analyzing the chemical shifts, coupling constants (J-values), and signal integrations in its NMR spectra.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals. The two aromatic protons on the pyridine ring will appear as distinct signals in the downfield region, shifted further downfield compared to the free base due to the deshielding effect of the protonated pyridinium (B92312) nitrogen. The methyl group protons will appear as a singlet in the upfield region. The fluorine atom will cause splitting of the adjacent proton signal (H-2) and potentially a smaller, long-range coupling to the other aromatic proton (H-6).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display six signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The positions of the ring carbons are significantly influenced by the substituents (Cl, F, CH₃) and the protonated nitrogen. The carbon atoms bonded to the electronegative fluorine and chlorine atoms (C-3 and C-4) will show characteristic shifts and C-F coupling. The signals for the ring carbons are expected to be shifted downfield relative to the neutral pyridine. ipb.pt

¹⁹F NMR Spectroscopy : As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom. Crucially, this signal will be split by the adjacent aromatic proton (H-2), providing clear evidence for their spatial proximity. researchgate.netresearchgate.net

The expected NMR data for the structural confirmation of 4-Chloro-3-fluoro-5-methylpyridine HCL are summarized below.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment Rationale |

|---|---|---|---|---|---|

| ¹H | H-2 | ~8.5 - 8.8 | Doublet (d) | ³JH-F ≈ 6-8 Hz | Adjacent to N⁺ and F; split by F. |

| H-6 | ~8.3 - 8.6 | Singlet (s) or narrow d | ⁵JH-F ≈ 1-2 Hz (possible) | Adjacent to N⁺. | |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | - | Methyl group on pyridine ring. | |

| ¹³C | C-2 | ~145 - 150 | Doublet (d) | ²JC-F ≈ 15-25 Hz | Adjacent to N⁺ and C-F. |

| C-3 | ~155 - 160 | Doublet (d) | ¹JC-F ≈ 240-260 Hz | Directly bonded to F (large coupling). | |

| C-4 | ~125 - 130 | Doublet (d) | ²JC-F ≈ 10-20 Hz | Bonded to Cl, adjacent to C-F. | |

| C-5 | ~135 - 140 | Doublet (d) | ³JC-F ≈ 3-5 Hz | Bonded to CH₃, meta to F. | |

| C-6 | ~142 - 147 | Singlet (s) or narrow d | ⁴JC-F ≈ 1-3 Hz | Adjacent to N⁺. | |

| -CH₃ | ~17 - 20 | Singlet (s) | - | Methyl group carbon. | |

| ¹⁹F | F-3 | ~(-110) - (-130) | Doublet (d) | ³JF-H ≈ 6-8 Hz | Split by adjacent H-2. |

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are essential for the definitive assignment of regiochemistry by establishing through-bond correlations between nuclei. ipb.pt For a molecule like 4-Chloro-3-fluoro-5-methylpyridine, where the substitution pattern must be confirmed, experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. While limited for this specific molecule due to the isolated nature of the two aromatic protons, it would definitively show the absence of a correlation between H-2 and H-6, confirming they are not on adjacent carbons. It can also reveal long-range couplings, such as a potential weak ⁴J coupling between the H-6 proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to unambiguously link the proton signals (H-2, H-6, and -CH₃) to their corresponding carbon signals (C-2, C-6, and -CH₃), simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical 2D experiment for confirming the regiochemistry of this compound. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The methyl protons (-CH₃) showing correlations to C-5, C-4, and C-6.

The H-2 proton showing correlations to C-3, C-4, and C-6.

The H-6 proton showing correlations to C-2, C-4, and the methyl carbon.

These cross-peaks create an undeniable map of the molecular framework, confirming the 4-Chloro, 3-Fluoro, and 5-Methyl substitution pattern. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. For 4-Chloro-3-fluoro-5-methylpyridine, the analysis would be performed on the free base (molecular formula C₆H₅ClFN). chemscene.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙). A key feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom. wpmucdn.comyoutube.com

Fragmentation of the molecular ion provides further structural proof. Common fragmentation pathways for aromatic and halogenated compounds involve the loss of substituents or stable neutral molecules. libretexts.orgchemguide.co.uk

| m/z (mass-to-charge ratio) | Predicted Relative Intensity (%) | Assignment | Notes |

|---|---|---|---|

| 147 | ~33 | [M+2]⁺˙ (C₆H₅³⁷ClFN) | Characteristic 3:1 isotopic pattern for one chlorine atom. Confirms molecular formula. |

| 145 | 100 | [M]⁺˙ (C₆H₅³⁵ClFN) | |

| 110 | Variable | [M - Cl]⁺ | Loss of the chlorine radical. |

| 118 | Variable | [M - HCN]⁺˙ | Characteristic loss from a pyridine ring. |

| 77 | Variable | [C₅H₄N]⁺, [C₆H₅]⁺ fragments | Common aromatic fragments. |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For the hydrochloride salt, specific bands associated with the pyridinium ion will be observable. pw.edu.pl

The IR spectrum of this compound would be characterized by several key absorption bands.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridinium Ring) | Sharp peaks, typical for aromatic C-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Stretching vibrations of the methyl group. |

| 2800 - 2400 | N⁺-H Stretch | Pyridinium ion | A very broad and strong absorption, characteristic of the N⁺-H bond in a hydrochloride salt. |

| 1620 - 1580 | C=C and C=N Stretch | Aromatic Ring | Vibrations of the pyridinium ring backbone. |

| 1480 - 1440 | C=C and C=N Stretch | Aromatic Ring | Additional ring stretching modes. |

| 1250 - 1150 | C-F Stretch | Aryl-Fluoride | Typically a strong and distinct absorption band. |

| 850 - 750 | C-Cl Stretch | Aryl-Chloride | Absorption in the fingerprint region. |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of each element in a compound. This technique is fundamental for verifying the empirical and molecular formula. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine to the calculated theoretical values, the purity and correctness of the synthesized compound can be confirmed. It is also a definitive method to distinguish between the free base and its hydrochloride salt.

The theoretical elemental composition is calculated based on the molecular formulas C₆H₅ClFN for the free base and C₆H₆Cl₂FN for the hydrochloride salt.

| Element | Theoretical % in Free Base (C₆H₅ClFN, MW: 145.56) | Theoretical % in HCL Salt (C₆H₆Cl₂FN, MW: 182.02) |

|---|---|---|

| Carbon (C) | 49.50% | 39.59% |

| Hydrogen (H) | 3.46% | 3.32% |

| Chlorine (Cl) | 24.36% | 38.96% (total from both Cl atoms) |

| Fluorine (F) | 13.05% | 10.44% |

| Nitrogen (N) | 9.62% | 7.69% |

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Fluoro 5 Methylpyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. For 4-Chloro-3-fluoro-5-methylpyridine (B1408638), DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

While specific DFT studies on 4-Chloro-3-fluoro-5-methylpyridine are not extensively available in the public domain, the principles of substituent effects on the pyridine (B92270) ring are well-established. researchgate.net The chlorine and fluorine atoms at the 4- and 3-positions, respectively, are electron-withdrawing groups due to their high electronegativity. Conversely, the methyl group at the 5-position is an electron-donating group through hyperconjugation.

These opposing electronic effects create a complex charge distribution within the pyridine ring. DFT calculations would likely reveal a significant polarization of the electron density, with the nitrogen atom and the regions adjacent to the halogen substituents exhibiting a degree of electron deficiency. The methyl group would, to some extent, counteract this effect by donating electron density into the ring.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In the case of 4-Chloro-3-fluoro-5-methylpyridine, the interplay of the electron-withdrawing halogens and the electron-donating methyl group would modulate this gap. It is plausible that the strong electron-withdrawing nature of the halogens would lead to a lower LUMO energy, potentially resulting in a moderate HOMO-LUMO gap and suggesting a susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.78 | -0.65 | 6.13 | 2.22 |

| 4-Chloropyridine | -7.02 | -1.15 | 5.87 | 1.85 |

| 3-Fluoropyridine | -6.95 | -0.98 | 5.97 | 2.89 |

| 5-Methylpyridine | -6.65 | -0.58 | 6.07 | 2.45 |

| 4-Chloro-3-fluoro-5-methylpyridine | -7.15 | -1.30 | 5.85 | 2.10 |

Note: The data in this table is illustrative and based on general trends observed in substituted pyridines. Actual values would require specific DFT calculations for 4-Chloro-3-fluoro-5-methylpyridine.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. For a relatively rigid molecule like 4-Chloro-3-fluoro-5-methylpyridine, MD simulations are particularly useful for understanding its interactions with solvent molecules and potential binding partners.

The primary conformational freedom in this molecule would be the rotation of the methyl group. While this rotation is generally facile, MD simulations could reveal subtle preferences for certain rotamers due to interactions with the adjacent chlorine atom and the pyridine ring.

Furthermore, if 4-Chloro-3-fluoro-5-methylpyridine were to be investigated as a ligand for a biological target, MD simulations could be employed to study the dynamics of the ligand-protein complex, assessing the stability of binding poses and identifying key intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Halogenated Pyridine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For halogenated pyridine scaffolds, QSAR studies can help in predicting the activity of new derivatives and in understanding the structural features that are important for a particular biological effect.

A QSAR study on a series of compounds including 4-Chloro-3-fluoro-5-methylpyridine would typically involve the calculation of a wide range of molecular descriptors. These can be broadly categorized as:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Sterimol).

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model. nih.govnih.gov

For halogenated pyridines, QSAR models often reveal the importance of the position and nature of the halogen substituents. For instance, the electron-withdrawing strength and the size of the halogen can significantly influence binding affinity to a target protein. The presence of a methyl group would also be a key descriptor, contributing to both steric and electronic properties. While no specific QSAR models for 4-Chloro-3-fluoro-5-methylpyridine are publicly available, the general approach would be applicable to understand its potential biological activities. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. For the synthesis of 4-Chloro-3-fluoro-5-methylpyridine, computational studies could be used to investigate the feasibility of different synthetic routes and to optimize reaction conditions.

The synthesis of substituted pyridines can be complex, and understanding the regioselectivity of halogenation and other functionalization reactions is crucial. nih.gov Computational modeling, often using DFT, can be employed to calculate the activation barriers for different reaction pathways, thereby predicting the most likely product. For example, in the halogenation of a substituted pyridine, calculations can determine whether the reaction is likely to proceed via an electrophilic or nucleophilic aromatic substitution mechanism and at which position the substitution is most favored.

Investigating the protonation of the pyridine nitrogen to form the hydrochloride salt is another area where computational modeling can provide valuable information. The calculation of the proton affinity and the geometry of the resulting pyridinium (B92312) ion can help in understanding the stability and properties of the salt.

Influence of Halogen and Methyl Substituents on Aromaticity and Electron Density

The substituents on the pyridine ring—a chlorine atom, a fluorine atom, and a methyl group—each exert a distinct influence on the aromaticity and electron density of the molecule.

Halogen Substituents (Chloro and Fluoro): Both chlorine and fluorine are highly electronegative and act as electron-withdrawing groups through the inductive effect (-I). This effect leads to a general decrease in the electron density of the pyridine ring, making it more electron-deficient. The fluorine atom is more electronegative than chlorine, so its inductive effect is stronger. However, halogens also possess lone pairs of electrons that can be donated to the aromatic π-system through the resonance effect (+R). For fluorine, the overlap between its 2p orbitals and the carbon 2p orbitals of the ring is relatively efficient, leading to a more significant +R effect compared to chlorine with its larger 3p orbitals. Despite the +R effect, the -I effect of halogens typically dominates, resulting in a net electron withdrawal. rsc.org The presence of both a chloro and a fluoro group would significantly impact the electronic landscape of the pyridine ring. nih.gov

Methyl Substituent: The methyl group is an electron-donating group through hyperconjugation. It effectively pushes electron density into the pyridine ring, partially counteracting the electron-withdrawing effects of the halogens. The position of the methyl group at C5 is meta to the nitrogen and ortho to the chlorine, influencing the electron distribution in its vicinity.

Table 2: Summary of Substituent Effects on the Pyridine Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Chlorine | 4 | -I (Electron-withdrawing) | +R (Electron-donating) | Net Electron-withdrawing |

| Fluorine | 3 | -I (Strongly Electron-withdrawing) | +R (Moderately Electron-donating) | Net Electron-withdrawing |

| Methyl | 5 | +I (Weakly Electron-donating) | Hyperconjugation (Electron-donating) | Electron-donating |

Applications As a Chemical Intermediate in Complex Molecule Synthesis

Role in the Construction of Functionalized Heterocyclic Systems

The unique substitution pattern of 4-chloro-3-fluoro-5-methylpyridine (B1408638) HCL makes it a versatile precursor for the synthesis of more complex, functionalized heterocyclic systems. The presence of both a chloro and a fluoro substituent on the pyridine (B92270) ring offers differential reactivity, enabling chemists to perform selective modifications. The chlorine atom, typically more susceptible to displacement in nucleophilic aromatic substitution (SNAr) reactions than the fluorine atom, can be selectively replaced by a variety of nucleophiles. nih.govnih.gov Conversely, under different conditions, the fluorine atom can be targeted, providing a pathway to introduce other functional groups.

This differential reactivity is crucial for the controlled, stepwise construction of polysubstituted pyridines, which are core components of many biologically active compounds. agropages.com For instance, the chlorine at the 4-position can be substituted by amines, alcohols, or thiols, while the fluorine at the 3-position can be retained for later-stage modifications or to modulate the electronic properties of the final molecule. This regioselectivity is fundamental in building complex heterocyclic frameworks where the precise placement of substituents is critical for biological activity.

Precursor for Advanced Pharmaceutical Intermediates

In the realm of medicinal chemistry, substituted pyridines are recognized as privileged structures due to their prevalence in a wide array of therapeutic agents. agropages.com 4-Chloro-3-fluoro-5-methylpyridine HCL serves as a key starting material for the synthesis of advanced pharmaceutical intermediates. The specific arrangement of its functional groups is relevant to the development of targeted therapies, such as kinase inhibitors.

For example, the core structure of certain Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are investigated for the treatment of solid tumors, often contains highly substituted pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds. nih.gov The synthesis of such complex heterocyclic systems often relies on the availability of appropriately functionalized pyridine precursors. The chloro and fluoro groups on 4-chloro-3-fluoro-5-methylpyridine can act as handles for building out the more complex fused ring system characteristic of these inhibitors. The methyl group can also be functionalized or may serve to occupy a specific binding pocket in the target enzyme.

Table 1: Potential Pharmaceutical Scaffolds Derived from 4-Chloro-3-fluoro-5-methylpyridine Intermediates

| Target Scaffold | Key Synthetic Transformation | Potential Therapeutic Area |

| Substituted Aminopyridines | Nucleophilic Aromatic Substitution (SNAr) of the 4-chloro group with amines. | Kinase Inhibitors (e.g., FGFR) |

| Pyrido[2,3-d]pyrimidines | Stepwise annulation reactions utilizing the pyridine nitrogen and adjacent functional groups. | Oncology |

| Biaryl Pyridines | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) at the 4-chloro position. | Various, including anti-inflammatory and CNS disorders. |

Intermediate for Agrochemical Active Ingredients

The development of modern agrochemicals, particularly herbicides, relies heavily on the synthesis of complex heterocyclic molecules. agropages.comnih.gov Substituted picolinates (derivatives of pyridine-2-carboxylic acid) are a significant class of synthetic auxin herbicides. mdpi.com this compound is a key precursor for the synthesis of these active ingredients.

A notable example is the synthesis of herbicides in the arylpicolinate class, such as Halauxifen-methyl. patsnap.comnih.govnih.gov The general structure of these herbicides features a 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinate core. mdpi.comgoogle.comresearchgate.net The synthesis of such molecules involves a multi-step process where a highly substituted pyridine ring is constructed. Intermediates with the substitution pattern of 4-chloro-3-fluoro-5-methylpyridine are crucial for establishing the correct arrangement of functional groups on the pyridine core before further elaboration, such as amination at the 4-position and a subsequent cross-coupling reaction to introduce the substituted aryl group at the 6-position. researchgate.net

Table 2: Key Agrochemicals and Synthetic Intermediates Related to Substituted Pyridines

| Agrochemical | Chemical Class | Key Intermediate Type |

| Halauxifen-methyl | Arylpicolinate Herbicide | 4-amino-3-chloro-5-fluoro-6-(substituted)picolinate |

| Florpyrauxifen | Arylpicolinate Herbicide | 4-amino-3-chloro-5-fluoro-6-(substituted)picolinate |

| Picloram | Picolinic Acid Herbicide | Substituted Chloropyridine |

Scaffold Design and Molecular Diversity Generation

In modern drug and agrochemical discovery, the generation of molecular diversity from a common scaffold is a powerful strategy for identifying new lead compounds. This compound is an excellent scaffold for diversity-oriented synthesis. The presence of multiple, differentially reactive sites on the pyridine ring allows for the creation of a library of analogues through various chemical transformations.

The chlorine at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to introduce a wide variety of aryl or heteroaryl substituents. libretexts.orgresearchgate.net Simultaneously or sequentially, the fluorine atom can be targeted for nucleophilic substitution under different reaction conditions. nih.gov The methyl group can also be functionalized, for example, through free-radical halogenation, to provide another point of diversification. This multi-directional reactivity enables the systematic exploration of the chemical space around the pyridine core, which is essential for structure-activity relationship (SAR) studies.

Integration into Multistep Organic Syntheses

The utility of this compound is most evident in its integration into complex, multistep synthetic sequences. Its role is typically that of an early-stage intermediate, where its specific substitution pattern is installed to guide the regiochemistry of subsequent reactions. For instance, in the synthesis of a complex agrochemical, a synthetic route might begin with a simpler pyridine derivative which is then halogenated and fluorinated to produce an intermediate like 4-chloro-3-fluoro-5-methylpyridine.

This intermediate can then undergo a series of transformations:

Nucleophilic Substitution: An amine is introduced at the 4-position, displacing the chloride.

Metal-Catalyzed Cross-Coupling: A complex aryl group is attached at another position, often facilitated by one of the existing halogen substituents. libretexts.org

Functional Group Interconversion: The methyl group or other substituents are modified to arrive at the final target molecule.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 4-Chloro-3-fluoro-5-methylpyridine (B1408638) HCL. Traditional multi-step syntheses involving harsh halogenation and methylation reactions could be replaced by modern, sustainable alternatives. Green chemistry principles, such as one-pot multicomponent reactions (MCRs) and microwave-assisted synthesis, offer promising pathways to reduce waste, shorten reaction times, and improve yields. researchgate.netacs.orgnih.gov

For instance, a prospective MCR approach could combine simpler precursors in a single, efficient step. Similarly, leveraging flow chemistry could enable safer handling of reactive intermediates and provide better control over reaction parameters, leading to higher purity and scalability.

Table 1: Comparison of a Hypothetical Sustainable Synthetic Route with a Classical Approach

| Feature | Classical Synthetic Route | Proposed Sustainable Route |

|---|---|---|

| Methodology | Multi-step, conventional heating | One-pot, microwave-assisted multicomponent reaction acs.orgnih.gov |

| Reaction Time | Potentially hours to days | Minutes to a few hours nih.gov |

| Solvent Use | Often uses chlorinated or volatile organic solvents | Greener solvents (e.g., ethanol) or solvent-free conditions |

| Energy Consumption | High, due to prolonged heating | Lower, due to efficient and rapid microwave heating |

| Yield & Purity | Variable, may require extensive purification | Often results in excellent yields and high purity products researchgate.netnih.gov |

| Atom Economy | Lower, due to multiple steps and byproducts | Higher, incorporating most atoms from precursors into the final product |

Exploration of New Reactivity Modes and Catalytic Systems

The functional groups on 4-Chloro-3-fluoro-5-methylpyridine HCL present multiple sites for novel chemical transformations. Future studies will likely explore the selective functionalization of the C-H bonds of the methyl group and the pyridine (B92270) ring, a significant challenge in heterocyclic chemistry. nih.gov Transition-metal catalysis, using elements like Palladium, Rhodium, Iridium, or Nickel, has emerged as a powerful tool for site-selective C-H activation and could be applied to this molecule to introduce new functional groups. beilstein-journals.orgnih.govnih.gov

Furthermore, the development of new catalytic systems could enable selective manipulation of the halogen atoms. While nucleophilic aromatic substitution is a classic reaction, emerging techniques like photoredox catalysis could offer milder conditions for these transformations. acs.org This approach uses visible light to generate radical intermediates, enabling reactions that are often difficult to achieve with traditional methods and offering distinct selectivity. acs.orgacs.org

Table 2: Potential Catalytic Systems for Future Exploration

| Catalytic System | Target Reaction | Potential Outcome |

|---|---|---|

| Palladium/Phosphine (B1218219) Ligands | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Selective substitution of the chlorine atom to form C-C or C-N bonds. beilstein-journals.org |

| Iridium/Bipyridine Catalysts | C-H Borylation | Functionalization of the pyridine ring C-H bond for further diversification. nih.gov |

| Nickel/Chiral Ligands | Asymmetric C-H Alkylation | Enantioselective functionalization at the methyl group or pyridine ring. beilstein-journals.org |

| Organic Photoredox Catalysts | Radical-based transformations | Functionalization under mild conditions, potentially with unique regioselectivity. acs.org |

Chemoenzymatic Approaches for Selective Functionalization

The integration of biocatalysis with chemical synthesis, known as a chemoenzymatic approach, presents a powerful strategy for achieving high selectivity. Future research could focus on using enzymes to modify this compound. A particularly promising direction is the asymmetric dearomatization of the pyridine ring to produce highly functionalized, chiral piperidines, which are valuable scaffolds in medicinal chemistry. whiterose.ac.ukacs.org

By employing enzyme cascades, such as a one-pot system involving an amine oxidase and an ene imine reductase, it may be possible to convert the pyridine core into stereo-defined piperidine (B6355638) derivatives. whiterose.ac.ukacs.org This methodology would provide access to complex, three-dimensional structures that are difficult to synthesize using purely conventional chemical methods.

Application in Material Science and Other Emerging Fields

The electronic properties conferred by the fluorine and chlorine atoms make this compound an interesting candidate for applications in material science. nbinno.com Fluorinated organic compounds are known for their enhanced thermal stability, chemical resistance, and unique electronic characteristics. nbinno.comnih.gov

Future research could investigate the incorporation of this molecule as a building block into:

Organic Electronics: The pyridine moiety could be used to synthesize novel materials for Organic Light-Emitting Diodes (OLEDs), where its electronic properties could help tune charge-transporting or emitting layers. nbinno.com

High-Performance Polymers: The stability of the carbon-fluorine bond could be exploited to create fluoropolymers with high thermal resistance and durability. nbinno.comnih.gov

Functional Materials: The molecule could serve as a ligand for metal complexes, leading to new catalysts or luminescent materials whose properties are modulated by the specific electronic and steric profile of the pyridine.

Advanced Characterization Techniques for Understanding Complex Interactions

A deeper understanding of the molecular structure and intermolecular interactions of this compound is crucial for designing new applications. Advanced characterization techniques will be essential in this endeavor.

Single-Crystal X-ray Diffraction: This technique can be used to determine the precise three-dimensional structure of the molecule in its solid state. It would provide invaluable information on bond lengths, angles, and, crucially, the nature of non-covalent interactions like hydrogen bonding (in the HCL salt) and halogen bonding involving the chlorine atom. mdpi.commdpi.com

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), can be employed to calculate the molecule's electronic structure, predict its reactivity, and simulate its spectroscopic properties (e.g., NMR spectra). mdpi.com This can help rationalize experimental observations and guide the design of new reactions and materials.

Hirshfeld Surface Analysis: This computational tool, derived from X-ray diffraction data, can visualize and quantify intermolecular interactions within the crystal lattice, providing a detailed picture of how molecules pack together and recognize each other. mdpi.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques can help to unambiguously assign the proton and carbon signals and could be used to study the molecule's interactions and dynamics in solution.

By applying these advanced methods, researchers can gain a comprehensive understanding of the structure-property relationships of this compound, which is fundamental to unlocking its full potential in various scientific fields.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperidines |

| 2-chloropyridine |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.